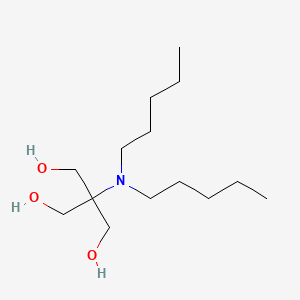
2,6-Dimethyltetradec-6-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyltetradec-6-enenitrile is an organic compound characterized by a nitrile group attached to a tetradecene chain with two methyl groups at the 2nd and 6th positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyltetradec-6-enenitrile typically involves the alkylation of a suitable nitrile precursor with a 2,6-dimethylalkene. One common method is the reaction of 2,6-dimethylhex-1-ene with a nitrile compound under acidic or basic conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing by-products and waste.
化学反应分析
Types of Reactions
2,6-Dimethyltetradec-6-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines or aldehydes, depending on the reducing agent used.
Substitution: The double bond in the tetradecene chain can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H) are frequently used reducing agents.
Substitution: Electrophilic addition reactions often use halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide).
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines or aldehydes.
Substitution: Halogenated alkanes or alkenes.
科学研究应用
2,6-Dimethyltetradec-6-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,6-Dimethyltetradec-6-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
2,6-Dimethyltetradec-6-enamide: Similar structure but with an amide group instead of a nitrile.
2,6-Dimethyltetradec-6-enoic acid: Contains a carboxylic acid group instead of a nitrile.
2,6-Dimethyltetradec-6-enol: Features a hydroxyl group in place of the nitrile.
属性
CAS 编号 |
61259-62-9 |
|---|---|
分子式 |
C16H29N |
分子量 |
235.41 g/mol |
IUPAC 名称 |
2,6-dimethyltetradec-6-enenitrile |
InChI |
InChI=1S/C16H29N/c1-4-5-6-7-8-9-11-15(2)12-10-13-16(3)14-17/h11,16H,4-10,12-13H2,1-3H3 |
InChI 键 |
LLPAEWFELCKNOQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC=C(C)CCCC(C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



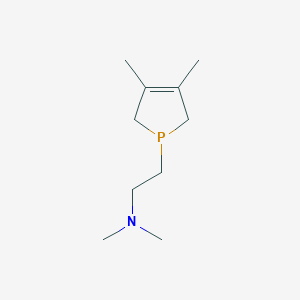
![N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide](/img/structure/B14592051.png)
![(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14592058.png)
methanone](/img/structure/B14592069.png)
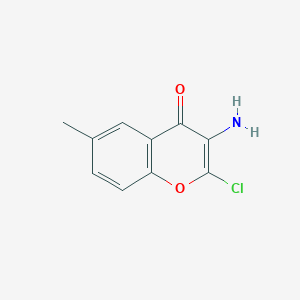
![N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide](/img/structure/B14592091.png)
![(7R,8R)-7-(1-bromoethenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14592093.png)
![11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one](/img/structure/B14592097.png)
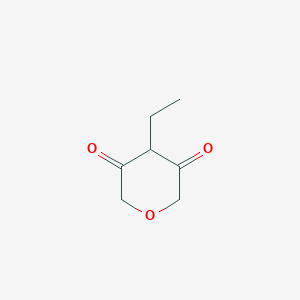

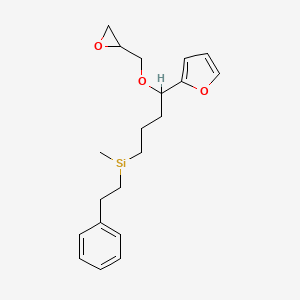
![Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B14592123.png)
